1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione
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Overview
Description
1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as EFEP or 4'-fluoroethoxyphenylpiperidinylpiperazinedione. It is a piperazinedione derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione involves its binding to the dopamine transporter. This binding can result in the inhibition of dopamine reuptake, leading to increased dopamine levels in the synaptic cleft. This increased dopamine signaling can have a variety of effects on brain function and behavior, including increased motivation, reward-seeking behavior, and impulsivity.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, 1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. It has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine signaling in various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other proteins in addition to the dopamine transporter.
Future Directions
There are many potential future directions for research on 1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione. One area of interest is the development of more selective compounds that target the dopamine transporter with greater specificity. Another area of interest is the use of EFEP in studying the role of dopamine signaling in various neurological and psychiatric disorders, such as addiction and depression. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop strategies for minimizing these effects.
Synthesis Methods
The synthesis method for 1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione involves the reaction of 4-fluoroanisole with 1-ethyl-2,3-dimethylpiperazine-2,3-dione in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in regulating dopamine levels in the brain. By binding to the dopamine transporter, EFEP can modulate dopamine release and uptake, which can have a variety of effects on brain function and behavior.
properties
IUPAC Name |
1-ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-16-7-8-17(14(19)13(16)18)9-10-20-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHXJFHUGRFYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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